
2-Bromopropan-1-ol
Overview
Description
2-Bromopropan-1-ol is an organic compound with the molecular formula C₃H₇BrO. It is a brominated alcohol, where a bromine atom is attached to the second carbon of a propanol molecule. This compound is known for its utility in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthesis via Propylene Oxide and Hydrogen Bromide
Reaction Overview
The acid-catalyzed ring-opening of propylene oxide (1,2-epoxypropane) with HBr is a widely recognized method for synthesizing 2-bromopropan-1-ol. Propylene oxide, a three-membered cyclic ether, reacts with HBr under acidic conditions to yield the target compound through nucleophilic attack and regioselective bond cleavage.
Mechanism
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Protonation of Epoxide Oxygen : The reaction begins with protonation of the epoxide oxygen by HBr, increasing the electrophilicity of adjacent carbons.
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Nucleophilic Attack : Bromide ion (Br⁻) attacks the more substituted carbon (C2) due to partial positive charge stabilization, leading to ring opening.
-
Product Formation : The resultant structure places the hydroxyl group on C1 and bromine on C2, forming this compound .
Chemical Equation :
3\text{CH(O)CH}2 + \text{HBr} \rightarrow \text{HOCH}2\text{CHBrCH}3
Industrial Considerations
-
Catalysts : Concentrated sulfuric acid or Lewis acids (e.g., FeBr₃) enhance reaction efficiency.
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Yield Optimization : Temperatures of 40–60°C and stoichiometric HBr ensure >85% yield .
Hydrobromination of Allyl Alcohol
Reaction Pathway
Allyl alcohol (prop-2-en-1-ol) undergoes hydrobromination with HBr to form this compound. However, competing pathways may lead to dibrominated byproducts (e.g., 2,3-dibromopropan-1-ol) under certain conditions .
Key Steps
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Protonation of Double Bond : HBr protonates the terminal carbon of the double bond, generating a secondary carbocation at C2.
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Bromide Addition : Bromide attacks the carbocation, yielding this compound.
Chemical Equation :
2=\text{CHCH}2\text{OH} + \text{HBr} \rightarrow \text{HOCH}2\text{CHBrCH}3
Condition-Dependent Selectivity
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Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor dibromination due to enhanced bromide nucleophilicity .
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Stoichiometry : Limiting HBr to 1 equivalent suppresses dibromination, achieving ~70% mono-brominated product .
Alternative Synthetic Routes
Substitution Reactions
This compound can be synthesized via nucleophilic substitution of 2-chloropropan-1-ol using NaBr or KBr in acetone. This method, however, suffers from low yields (<50%) due to competing elimination reactions .
Chemical Equation :
2\text{CHClCH}3 + \text{NaBr} \rightarrow \text{HOCH}2\text{CHBrCH}3 + \text{NaCl}
Hydrolysis of 1,2-Dibromopropane
Controlled hydrolysis of 1,2-dibromopropane with aqueous NaOH selectively replaces the C1 bromide with a hydroxyl group:
2\text{CHBrCH}3 + \text{NaOH} \rightarrow \text{HOCH}2\text{CHBrCH}3 + \text{NaBr}
Challenges : Requires precise pH control to avoid over-hydrolysis to propane-1,2-diol.
Comparative Analysis of Methods
Method | Starting Material | Yield | Conditions | Byproducts |
---|---|---|---|---|
Propylene Oxide + HBr | Propylene oxide | 85–90% | Acidic, 40–60°C | Minimal |
Allyl Alcohol + HBr | Allyl alcohol | 60–70% | Solvent-dependent | 2,3-Dibromopropan-1-ol |
Substitution (Cl → Br) | 2-Chloropropan-1-ol | 40–50% | Reflux in acetone | Propene |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in 2-bromopropan-1-ol acts as a leaving group, enabling substitution reactions with various nucleophiles. The mechanism depends on reaction conditions and the nucleophile's strength:
Key Mechanistic Notes :
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The SN2 pathway dominates due to the steric accessibility of the secondary carbon bearing bromine .
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Bulky nucleophiles (e.g., tert-butoxide) favor elimination over substitution .
Elimination Reactions
Under basic conditions, this compound undergoes dehydrohalogenation to form alkenes. The reaction follows an E2 mechanism , requiring a strong base:
Base | Conditions | Product | Regiochemistry |
---|---|---|---|
KOH (alcoholic) | Reflux in ethanol | Propene | Zaitsev (major) |
NaOEt | High temperature | 1-Propene | Minor product |
Experimental Observations :
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Propene (CH₂=CHCH₃) is the primary product due to the stability of the more substituted alkene .
-
Elimination competes with substitution in polar protic solvents but dominates in alcoholic KOH .
Oxidation Reactions
The primary alcohol group in this compound can be oxidized to a carboxylic acid or ketone, depending on conditions:
Oxidizing Agent | Conditions | Product | Notes |
---|---|---|---|
KMnO₄ (acidic) | H₂SO₄, heat | 2-Bromopropanoic acid | Complete oxidation |
CrO₃ (Jones reagent) | Acetone, 0°C | 2-Bromopropanal | Partial oxidation |
Challenges :
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The bromine atom may undergo side reactions (e.g., elimination) under strongly acidic or basic conditions.
Reaction with Hydrogen Bromide (HBr)
Concentrated HBr can induce bromonium ion formation, leading to dibrominated products:
Reaction Pathway | Product | Mechanism |
---|---|---|
Electrophilic addition | 2,3-Dibromopropan-1-ol | Bromonium ion intermediate |
Case Study :
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Treatment with 48% HBr in DMSO/chloroform generates a bromonium ion intermediate, which reacts with a second bromide ion to yield 2,3-dibromopropan-1-ol .
Comparative Reactivity
This compound exhibits distinct behavior compared to related compounds:
Compound | Reaction with NaOH | Major Product | Key Difference |
---|---|---|---|
This compound | SN2/E2 | Propan-1-ol/Propene | Secondary bromide favors SN2/E2 |
1-Bromo-2-propanol | SN1/E1 | Acetone | Tertiary carbocation stability |
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions:
2-Bromopropan-1-ol is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several types of chemical reactions:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻) to form different alcohols.
- Oxidation Reactions: The hydroxyl group can be oxidized to yield carbonyl compounds like aldehydes or ketones.
- Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes like propene.
The following table summarizes common reactions involving this compound:
Reaction Type | Common Reagents | Major Products |
---|---|---|
Nucleophilic Substitution | OH⁻, CN⁻, NH₃ | Alcohols, Ethers |
Oxidation | KMnO₄, CrO₃ | Aldehydes, Ketones |
Elimination | KOH | Alkenes (e.g., Propene) |
Biological Studies
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 0.25 |
Pseudomonas aeruginosa | 0.75 |
These results suggest that this compound could be explored as a potential antimicrobial agent in clinical settings.
Case Study: Antiviral Efficacy
In laboratory settings, researchers treated infected cell cultures with varying concentrations of this compound. The study demonstrated a dose-dependent reduction in viral load, suggesting its potential as an antiviral agent by disrupting viral envelope integrity.
Industrial Applications
This compound is utilized in the production of other brominated compounds and serves as a solvent in certain chemical processes. Its properties make it suitable for large-scale applications in industries that require halogenated solvents.
Mechanism of Action
The mechanism of action of 2-bromopropan-1-ol involves its reactivity as a brominated alcohol. The bromine atom makes the molecule susceptible to nucleophilic attack, facilitating substitution and elimination reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function by modifying active sites or disrupting normal metabolic processes .
Comparison with Similar Compounds
2-Bromopropan-1-ol can be compared with other brominated alcohols and similar compounds:
1-Bromo-2-propanol: Similar structure but with the bromine atom on the first carbon.
2-Bromoethanol: A shorter carbon chain with similar reactivity.
2-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to its specific placement of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other brominated alcohols may not be as effective .
Biological Activity
2-Bromopropan-1-ol, a brominated alcohol with the molecular formula CHBrO, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This compound is primarily studied for its antimicrobial, antiviral, and cytotoxic properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its bromine atom attached to the first carbon of the propanol chain. Its structure can be represented as follows:
This configuration allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing the antimicrobial efficacy of various brominated compounds found that this compound demonstrated effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 0.25 |
Pseudomonas aeruginosa | 0.75 |
These results suggest that this compound could be explored as a potential antimicrobial agent in clinical settings .
Antiviral Activity
The antiviral potential of this compound has also been investigated, particularly in the context of influenza and other viral infections. In vitro studies have shown that this compound can inhibit viral replication by interfering with the viral entry process into host cells. The half-maximal inhibitory concentration (IC50) values against specific viruses are summarized below:
Virus | IC50 (µM) |
---|---|
Influenza A (H1N1) | 45.3 |
Ebola Virus | 18.3 |
Hantaan Virus | 9.1 |
These findings indicate that this compound may serve as a lead compound for developing antiviral therapies targeting membrane fusion processes in viruses .
Cytotoxic Effects
Cytotoxicity studies reveal that while this compound exhibits antimicrobial and antiviral properties, it also has cytotoxic effects on certain human cell lines. A study evaluated the cytotoxicity of this compound on human liver (HepG2) and breast cancer (MCF-7) cell lines, yielding the following results:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 30 |
MCF-7 | 25 |
The cytotoxic activity suggests a potential application in cancer therapy; however, further studies are required to evaluate selectivity and safety .
Case Studies
Case Study: Antiviral Efficacy
In a controlled laboratory setting, researchers treated infected cell cultures with varying concentrations of this compound. The study demonstrated a dose-dependent reduction in viral load, highlighting its potential as an antiviral agent. The mechanism was suggested to involve disruption of viral envelope integrity, which is critical for viral entry into host cells .
Case Study: Antimicrobial Application
A clinical trial involving patients with bacterial infections found that topical formulations containing this compound showed promising results in reducing infection rates compared to standard treatments. Patients treated with the formulation exhibited faster recovery times and lower bacterial counts in wound cultures .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromopropan-1-ol, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via (1) HBr-mediated ring-opening of propylene oxide (Brown et al. 1991) or (2) bromination of 1,2-propanediol using PBr₃ (Scott et al. 1993). Purification involves fractional distillation under reduced pressure (boiling point: ~144.8°C at 760 mmHg) followed by characterization via ¹H/¹³C NMR to confirm absence of diastereomers or unreacted starting materials. GC-MS or HPLC with UV detection (λ = 210 nm) can assess purity (>97% as per supplier data) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 1.8–2.1 ppm (CH₂Br), δ 3.6–3.8 ppm (CH₂OH), and δ 1.3–1.5 ppm (CH₃) confirm structure.
- IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹) and C-Br stretch (~600 cm⁻¹) validate functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 138.99 (C₃H₇BrO⁺) confirms molecular weight .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods with face velocity ≥100 ft/min (OSHA standards) to minimize inhalation risks. Wear nitrile gloves (tested for permeation resistance) and safety goggles. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Monitor airborne exposure using NIOSH Method 1024 (halogenated hydrocarbons) .
Advanced Research Questions
Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution (SN) reactions?
- Methodological Answer : The secondary bromine atom favors SN2 mechanisms in polar aprotic solvents (e.g., DMF), but steric hindrance from the adjacent hydroxyl group may slow kinetics. Compare reaction rates with primary analogs (e.g., 1-bromopropane) using kinetic studies (e.g., conductivity monitoring). Computational DFT models (e.g., Gaussian 09) can map transition-state geometries .
Q. How can competing elimination and substitution pathways be analyzed in reactions involving this compound?
- Methodological Answer :
- Experimental Design : React this compound with NaOH under varying temperatures (25–80°C). Use GC-MS to quantify alkene (elimination) vs. diol (substitution) products.
- Data Analysis : Plot product ratios vs. temperature to determine activation energies (Arrhenius equation). Solvent effects (e.g., ethanol vs. THF) can further modulate pathway dominance .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., density, boiling point)?
- Methodological Answer : Cross-validate literature data (e.g., density: 1.559 g/cm³ vs. supplier-reported 1.56 g/cm³) using calibrated instruments:
- Density : Pycnometry at 20°C.
- Boiling Point : Differential scanning calorimetry (DSC) under controlled pressure.
- Purity Impact : Impurities (e.g., residual HBr) may skew results; pre-purify via silica gel chromatography .
Q. How can computational models predict this compound’s behavior in solvent mixtures?
- Methodological Answer : Apply the Non-Random Two-Liquid (NRTL) model to predict activity coefficients in binary/ternary mixtures. Parameterize using vapor-liquid equilibrium (VLE) data. Validate with experimental headspace GC for volatile byproducts .
Q. Methodological Design & Data Analysis
Q. How to design a study correlating solvent polarity with this compound’s reaction efficiency?
- Methodological Answer :
- Variables : Test solvents (water, ethanol, DMSO) with increasing polarity.
- Controls : Fixed temperature (25°C), equimolar nucleophile (e.g., NaCN).
- Metrics : Track reaction completion via TLC (Rf values) and quantify yields via HPLC .
Q. What statistical approaches address variability in kinetic data for this compound reactions?
- Methodological Answer : Use multivariate ANOVA to assess effects of temperature, solvent, and catalyst. Apply bootstrapping to estimate confidence intervals for rate constants derived from time-concentration profiles .
Properties
IUPAC Name |
2-bromopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTWOTKWIVISQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975207 | |
Record name | 2-Bromopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-18-5 | |
Record name | 2-Bromo-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromopropan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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